

Regulatory Landscape of Butobarbital-d5: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Butobarbital-d5*

Cat. No.: *B15292491*

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An In-depth Examination of the Controlled Substance Status of a Deuterated Barbiturate

This technical guide provides a comprehensive overview of the regulatory status of **Butobarbital-d5**, a deuterated analog of the barbiturate Butobarbital. Aimed at researchers, scientists, and drug development professionals, this document synthesizes available regulatory information and provides a framework for understanding the legal and scientific considerations surrounding this compound. While a definitive controlled substance schedule for **Butobarbital-d5** has not been explicitly established by the U.S. Drug Enforcement Administration (DEA), this guide offers a detailed analysis based on the known classification of its parent compound and the regulatory precedent for deuterated substances.

Executive Summary

Butobarbital is unequivocally classified as a Schedule III controlled substance in the United States. Consequently, it is highly probable that its deuterated analog, **Butobarbital-d5**, would also be considered a Schedule III controlled substance. This determination is based on the structural and pharmacological similarities between the two compounds and the DEA's broad definition of controlled substance analogs. Researchers and developers working with **Butobarbital-d5** should operate under the assumption that it is subject to the same stringent regulatory controls as Butobarbital, including specific requirements for registration, handling, storage, and record-keeping.

Regulatory Status of Butobarbital

Butobarbital, a short-to-intermediate-acting barbiturate, is listed as a Schedule III controlled substance under the Controlled Substances Act (CSA).[1] This classification indicates that Butobarbital has a currently accepted medical use in treatment in the United States, a moderate to low potential for physical dependence, and a high potential for psychological dependence.

Similarly, a related compound, butalbital, is also classified as a Schedule III controlled substance. The DEA has taken steps to revoke the exempted prescription product status for all butalbital products, which would subject them to full Schedule III controls.[2][3] This action underscores the DEA's scrutiny of barbiturates with abuse potential.

Table 1: Controlled Substance Scheduling of Butobarbital and Related Compounds in the United States

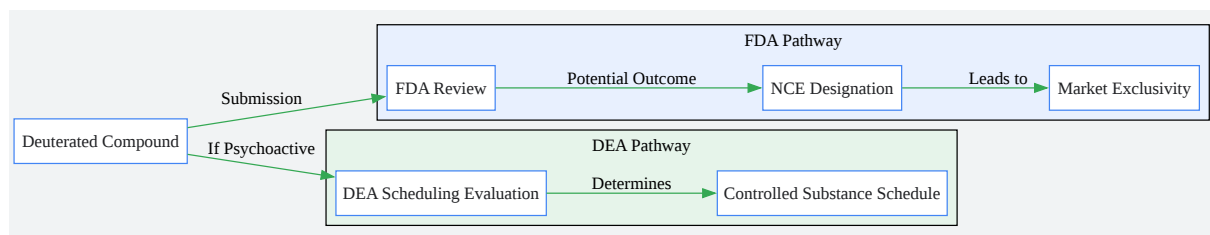
Compound	DEA Schedule	Key Regulatory Notes
Butobarbital	Schedule III	Listed as a derivative of barbituric acid.
Butalbital	Schedule III	DEA has proposed to revoke exemptions for combination products.[2][3]

The Regulatory Framework for Deuterated Drugs

The U.S. Food and Drug Administration (FDA) generally considers deuterated drugs to be New Chemical Entities (NCEs).[4][5][6] This designation is based on the understanding that the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can alter the drug's metabolic profile, potentially leading to improved pharmacokinetic properties.[7]

From a regulatory perspective, this NCE status has significant implications for the approval and marketing of deuterated drugs, often granting them a period of market exclusivity. However, the designation as an NCE by the FDA does not automatically determine its controlled substance schedule. The scheduling of a substance is the purview of the DEA, which evaluates its potential for abuse, pharmacological effects, and risk to public health.[8]

Logical Relationship: FDA NCE Designation vs. DEA Scheduling



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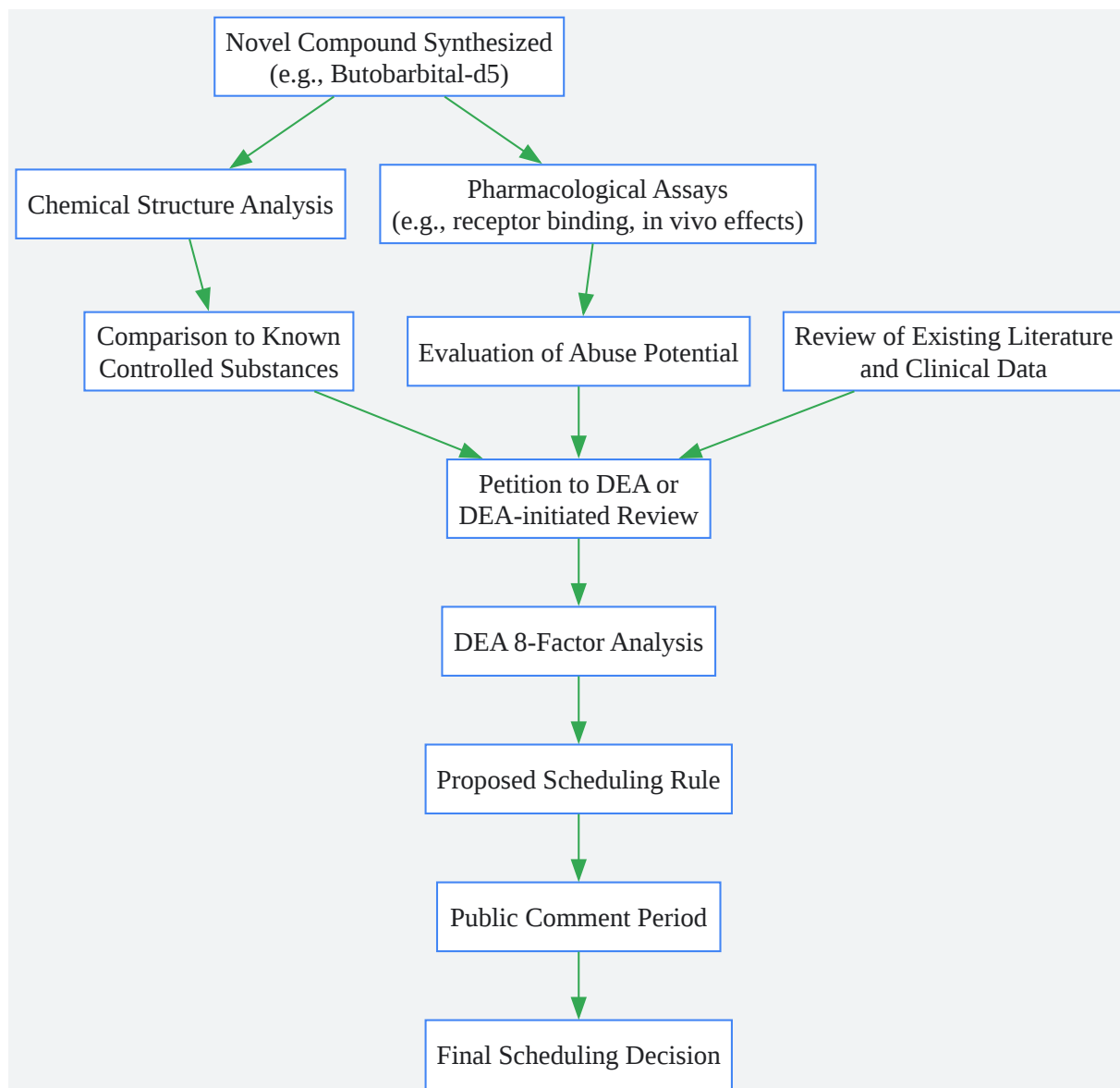
Caption: FDA NCE designation and DEA scheduling are separate regulatory processes.

Inferred Regulatory Status of Butobarbital-d5

While there is no specific listing for **Butobarbital-d5** in the DEA's schedules of controlled substances, its regulatory status can be inferred from the legal framework surrounding controlled substance analogs. The CSA defines a "controlled substance analogue" as a substance that has a chemical structure substantially similar to the chemical structure of a controlled substance in Schedule I or II, and has a stimulant, depressant, or hallucinogenic effect on the central nervous system that is substantially similar to or greater than the stimulant, depressant, or hallucinogenic effect on the central nervous system of a controlled substance in Schedule I or II.

Although Butobarbital is a Schedule III substance, the principle of treating structurally and pharmacologically similar compounds with the same level of control is a cornerstone of the CSA. Given that the deuteration of Butobarbital does not fundamentally alter its core barbiturate structure or its depressant effects on the central nervous system, it is almost certain to be treated as a Schedule III substance.

Experimental Workflow: Determining the Controlled Substance Status of a Novel Compound



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Caption: DEA's process for scheduling a new chemical entity.

Methodologies for Analysis

Researchers working with **Butobarbital-d5** must employ validated analytical methods to quantify the compound and its metabolites. These methods are essential for pharmacokinetic studies, drug metabolism research, and forensic analysis.

A. Synthesis of **Butobarbital-d5**

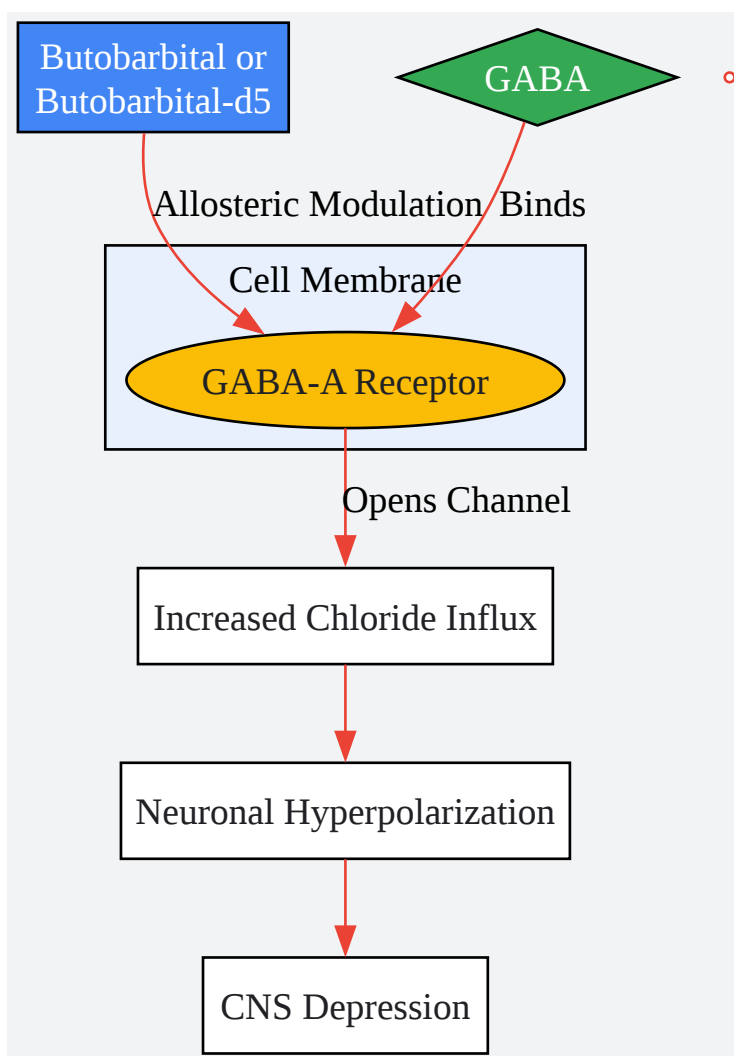
The synthesis of **Butobarbital-d5** would typically involve the use of a deuterated starting material. For example, a deuterated alkyl halide could be used in the alkylation of a barbiturate precursor. The exact synthetic route would need to be optimized to ensure high isotopic purity.

B. Pharmacological Evaluation

To confirm that **Butobarbital-d5** has a pharmacological profile similar to Butobarbital, a series of in vitro and in vivo studies would be necessary.

- **In Vitro Receptor Binding Assays:** These assays would be conducted to determine the binding affinity of **Butobarbital-d5** for the GABA-A receptor, the primary target of barbiturates. The methodology would involve incubating radiolabeled ligands with cell membranes expressing the receptor in the presence of varying concentrations of **Butobarbital-d5** and Butobarbital.
- **In Vivo Behavioral Studies in Animal Models:** Animal models of sedation, hypnosis, and anxiolysis would be used to compare the potency and efficacy of **Butobarbital-d5** and Butobarbital. For example, the loss of righting reflex in rodents is a common assay for hypnotic effects.

Signaling Pathway: Barbiturate Action at the GABA-A Receptor



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Caption: Barbiturates enhance the inhibitory effects of GABA.

Conclusion and Recommendations

Based on the established controlled substance status of Butobarbital and the legal and scientific principles governing deuterated drugs and controlled substance analogs, it is prudent for all researchers, scientists, and drug development professionals to treat **Butobarbital-d5** as a Schedule III controlled substance. All activities involving this compound, including synthesis, handling, storage, and disposal, should be conducted in strict compliance with all applicable DEA regulations. Proactive communication with the DEA is recommended for any entity planning to work with **Butobarbital-d5** to ensure full regulatory compliance.

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